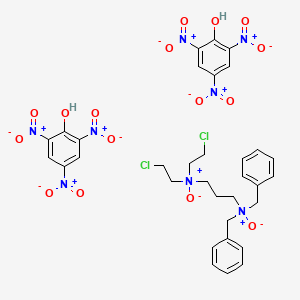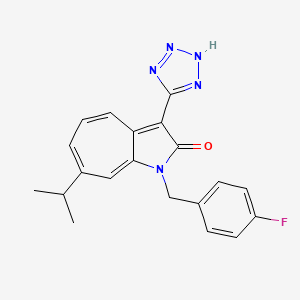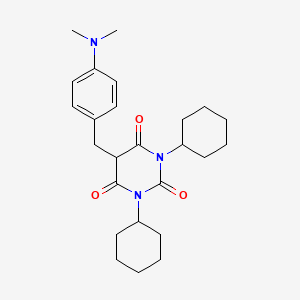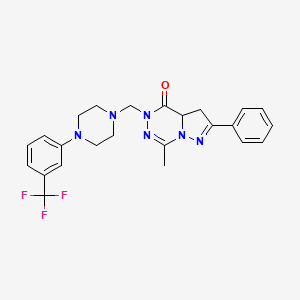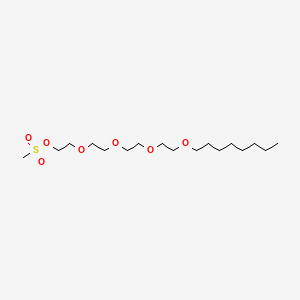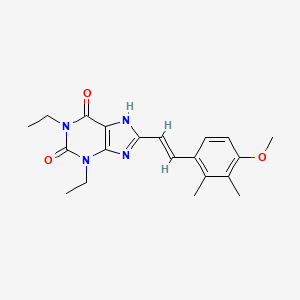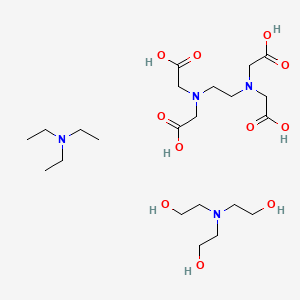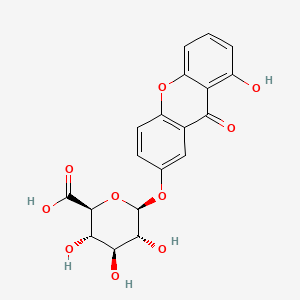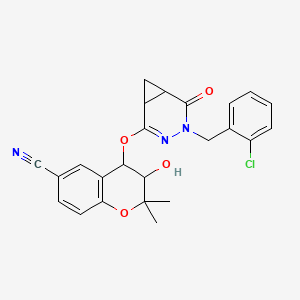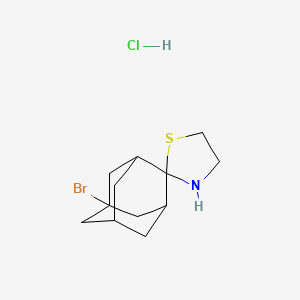
5'-Bromospiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom and a thiazolidine ring fused with a tricyclodecane framework. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thiocarbonyl compound to form the thiazolidine ring.
Spirocyclization: The thiazolidine intermediate undergoes a spirocyclization reaction with a tricyclodecane derivative in the presence of a brominating agent to introduce the bromine atom.
Hydrochloride Formation: The final step involves the treatment of the brominated spiro compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Hydrolysis: Decomposed products of the spiro structure.
Aplicaciones Científicas De Investigación
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride involves its interaction with specific molecular targets. The bromine atom and thiazolidine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially affecting enzyme activity, protein-protein interactions, and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 5’-Chlorospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- 5’-Fluorospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
- 5’-Iodospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride
Uniqueness
5’-Bromospiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane) hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom enhances its potential for substitution reactions and influences its biological activity .
Propiedades
Número CAS |
159553-31-8 |
|---|---|
Fórmula molecular |
C12H19BrClNS |
Peso molecular |
324.71 g/mol |
Nombre IUPAC |
1'-bromospiro[1,3-thiazolidine-2,4'-adamantane];hydrochloride |
InChI |
InChI=1S/C12H18BrNS.ClH/c13-11-5-8-3-9(6-11)12(10(4-8)7-11)14-1-2-15-12;/h8-10,14H,1-7H2;1H |
Clave InChI |
WNVZKBRDVIEBFU-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(N1)C3CC4CC2CC(C4)(C3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


